Cas no 1153253-02-1 (5-Bromo-2-fluorophenylthiourea)

5-Bromo-2-fluorophenylthiourea 化学的及び物理的性質
名前と識別子
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- (5-bromo-2-fluorophenyl)thiourea
- 5-Bromo-2-fluorophenylthiourea
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- MDL: MFCD12137160
- インチ: 1S/C7H6BrFN2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12)
- InChIKey: LAVWCSMXHMZJIQ-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC(Br)=CC=C1F)C(N)=S
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
5-Bromo-2-fluorophenylthiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 062864-5g |
5-Bromo-2-fluorophenylthiourea |
1153253-02-1 | 5g |
$578.00 | 2023-09-16 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD588753-1g |
1-(5-Bromo-2-fluorophenyl)thiourea |
1153253-02-1 | 97% | 1g |
¥1260.0 | 2023-04-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD588753-5g |
1-(5-Bromo-2-fluorophenyl)thiourea |
1153253-02-1 | 97% | 5g |
¥3773.0 | 2023-04-05 |
5-Bromo-2-fluorophenylthiourea 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
5-Bromo-2-fluorophenylthioureaに関する追加情報
Introduction to 5-Bromo-2-Fluorophenylthiourea (CAS No. 1153253-02-1)
5-Bromo-2-fluorophenylthiourea, with the CAS number 1153253-02-1, is a significant compound in the field of organic chemistry, particularly in the study of thioureas and their derivatives. This compound has garnered attention due to its unique chemical properties and potential applications in various scientific domains. The structure of 5-bromo-2-fluorophenylthiourea consists of a thiourea group (-SH-NH-) attached to a bromo-fluoro-substituted phenyl ring, which imparts distinctive reactivity and functionality.
The synthesis of 5-bromo-2-fluorophenylthiourea involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in synthetic methodologies have allowed for more efficient and selective routes to this compound, minimizing side reactions and enhancing yield. The compound's stability under various conditions has been thoroughly investigated, making it suitable for use in diverse chemical environments.
In terms of chemical properties, 5-bromo-2-fluorophenylthiourea exhibits notable reactivity towards electrophilic substitution and nucleophilic attack due to the electron-withdrawing effects of the bromine and fluorine substituents on the aromatic ring. These substituents also influence the compound's solubility in polar solvents, which is a critical factor in its application as a reagent or catalyst in organic transformations.
Recent studies have highlighted the potential of 5-bromo-2-fluorophenylthiourea as a versatile building block in medicinal chemistry. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry, with applications ranging from catalysis to sensing technologies. Additionally, research into its biological activity has revealed promising results in antifungal and antibacterial assays, suggesting its potential as a lead compound for drug development.
The structural versatility of 5-bromo-2-fluorophenylthiourea also makes it an attractive candidate for materials science applications. For instance, its incorporation into polymer systems has been shown to enhance mechanical properties and thermal stability, opening avenues for use in high-performance materials. Furthermore, its role as an intermediate in the synthesis of more complex molecules continues to be explored, driven by the demand for novel compounds with tailored functionalities.
In conclusion, 5-bromo-2-fluorophenylthiourea (CAS No. 1153253-02-1) stands out as a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic methods and application studies, underscore its importance as a valuable tool in contemporary organic chemistry.
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